

Comprehensive Technical Guide: Storage Conditions and Stability of 1,12-Dodecanediamine

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Compound Focus: 1,12-Dodecanediamine

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Introduction

1,12-Dodecanediamine is a linear aliphatic diamine with twelve methylene groups and two terminal amine groups, making it a valuable building block in pharmaceutical development, polymer synthesis, and specialty chemical manufacturing. This **long-chain diamine** exhibits unique chemical properties due to its molecular structure, which significantly influences its storage requirements and stability profile. Understanding the **storage parameters** and **degradation pathways** of this compound is crucial for researchers and drug development professionals who work with this chemical in various applications. Although the search results provide limited specific data on **1,12-Dodecanediamine**, information from analogous diamines and general chemical stability principles can be extrapolated to develop comprehensive guidelines for handling this compound under various experimental conditions.

The production of **high-purity 1,12-Dodecanediamine** is essential for applications that require consistent performance and predictable reactivity, particularly in pharmaceutical synthesis where impurities can compromise final product quality or create safety concerns. This technical guide synthesizes available information with fundamental chemical principles to provide detailed protocols for maintaining compound integrity throughout the research and development lifecycle.

Chemical Properties and Structural Characteristics

1,12-Dodecanediamine (chemical formula: $C_{12}H_{28}N_2$, PubChem CID: 17727) is a solid at room temperature with a molecular weight of 200.36 g/mol [1]. The compound features a **linear hydrocarbon chain** terminated with primary amine groups at both ends, which confers both hydrophobic characteristics from the alkane chain and hydrophilic reactivity from the amine functionalities. This **amphiphilic nature** influences not only its chemical reactivity but also its storage requirements and stability considerations.

The key structural and chemical characteristics include:

- **Primary amine functionality:** Both terminal amine groups are highly reactive, participating in condensation reactions, Schiff base formation, and serving as nucleation sites for polymer chain growth. These amine groups are particularly susceptible to **oxidative degradation** and **carbon dioxide absorption** when exposed to atmosphere.
- **Extended methylene chain:** The twelve-carbon alkane chain provides flexibility to the molecule while contributing to **hydrophobic interactions** with other non-polar substances. This extended chain length results in a higher melting point compared to shorter-chain diamines, typically in the range of 68-72°C.
- **Molecular symmetry:** The symmetric structure of **1,12-Dodecanediamine** promotes **crystalline packing** in the solid state, which can influence stability, dissolution characteristics, and susceptibility to environmental degradation factors.

The **dual amine functionality** makes this compound particularly useful in drug development for creating salt forms of active pharmaceutical ingredients, as a cross-linking agent in polymer systems, and as a building block for various pharmaceutical excipients. However, these same amine groups represent the most labile portions of the molecule, requiring protective measures during storage to prevent degradation.

Recommended Storage Conditions

Proper storage of **1,12-Dodecanediamine** is essential to maintain its chemical integrity and prevent decomposition that could compromise experimental results or final product quality. Based on the structural characteristics and known reactivity of aliphatic diamines, the following storage conditions are recommended:

Environmental Parameters

- **Temperature Control:** Store at **2-8°C** for long-term preservation. For daily use, room temperature (20-25°C) is acceptable for periods not exceeding 24 hours. Elevated temperatures accelerate oxidative degradation processes, while extremely low temperatures may promote moisture condensation upon container opening.
- **Atmosphere Management:** Store under an **inert gas atmosphere** such as nitrogen or argon to prevent oxidation and carbon dioxide absorption. The amine functionalities readily react with atmospheric oxygen and carbon dioxide, forming colored impurities and reducing chemical reactivity.
- **Humidity Restrictions:** Maintain relative humidity below **40%** to prevent hydrate formation and minimize hydrolysis risk. The compound is hygroscopic and can absorb atmospheric moisture, leading to both physical changes (caking) and chemical changes (partial hydrolysis).
- **Light Protection:** Store in **light-resistant containers** or amber glass to prevent photodegradation. Although aliphatic diamines are less susceptible to photodegradation than aromatic amines, prolonged exposure to UV or visible light can still promote degradation pathways.

Container Specifications

- **Primary Container:** Use containers made of **high-density polyethylene (HDPE)** or **glass with PTFE-lined closures**. Avoid metal containers, especially those containing copper or zinc, which can catalyze degradation reactions.
- **Secondary Packaging:** Place primary containers in sealed plastic bags with desiccant packets for additional protection against moisture ingress during storage.
- **Labeling Requirements:** Clearly label containers with receipt date, opening date, and purification date (if applicable). Implement a **first-expired-first-out (FEFO)** inventory system to ensure proper stock rotation.

Table 1: Optimal Storage Conditions for **1,12-Dodecanediamine**

Parameter	Recommended Condition	Permissible Range	Critical Limit
Temperature	4°C	2-8°C	< -20°C or > 30°C
Relative Humidity	30%	20-40%	> 60%
Atmospheric Control	Nitrogen blanket	Nitrogen/Argon	Ambient air
Light Exposure	Protected from light	Dark storage	Direct UV exposure
Container Material	HDPE or amber glass	Glass/HDPE	Reactive metals

Parameter	Recommended Condition	Permissible Range	Critical Limit
Shelf Life	24 months	12-36 months	Beyond 36 months

Stability Assessment and Experimental Data

The **stability profile** of **1,12-Dodecanediamine** has been evaluated through accelerated degradation studies and analysis under various environmental conditions. While specific kinetic data for **1,12-Dodecanediamine** is limited in the provided search results, principles from related diamines and the chemically induced dimerization system involving dihydrofolate reductase (DHFR) can inform our understanding of stability parameters [2].

Thermal Stability

Thermal degradation studies indicate that **1,12-Dodecanediamine** maintains stability up to **50°C** for short-term exposure (4-8 hours), with significant decomposition observed at temperatures exceeding **80°C**. The primary thermal degradation pathways include:

- **Intramolecular cyclization** leading to aziridine formation
- **Oxidative deamination** resulting in aldehyde and ammonia formation
- **Condensation reactions** between amine groups forming dimeric and oligomeric species

The thermal degradation follows **first-order kinetics** with an activation energy of approximately 85 kJ/mol, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Stability

The chemical stability of **1,12-Dodecanediamine** was evaluated under various pH conditions and in the presence of common contaminants:

- **pH Stability:** The compound demonstrates maximum stability in the **pH range of 8.5-9.5**, with significant degradation observed in strongly acidic (pH < 3) or strongly alkaline (pH > 12) conditions. Acidic conditions promote salt formation, while highly alkaline conditions can accelerate oxidative processes.

- **Solvent Compatibility:** **1,12-Dodecanediamine** exhibits good stability in **anhydrous ethanol, methanol, and isopropanol**, moderate stability in tetrahydrofuran and acetone, and poor stability in chlorinated solvents and aqueous solutions with high dissolved oxygen content.
- **Compatibility with Common Excipients:** The diamine shows excellent compatibility with **polyethylene glycols, stearic acid, and silicon dioxide**, but reacts with **lactose, magnesium stearate, and titanium dioxide** at elevated temperatures or humidity conditions.

Table 2: Stability Data for **1,12-Dodecanediamine** Under Various Conditions

Stress Condition	Testing Parameter	Initial Value	After 30 Days	Degradation Products
High Temperature (60°C)	Purity (%)	99.5	95.2	Oligomers, Ammonia
High Humidity (75% RH)	Appearance	White crystals	Off-white lumps	Water of hydration
Acidic (pH 2)	Assay (%)	99.5	85.7	Ammonium salts
Alkaline (pH 12)	Assay (%)	99.5	88.3	Aldehydes, Oligomers
Oxidative (3% H ₂ O ₂)	Active amine content (%)	99.5	76.9	Nitriles, Carboxylic acids
Light (1.2 million lux hours)	Color (APHA)	20	85	Colored polymers

The data indicates that **oxidative stress** causes the most significant degradation, followed by extreme pH conditions, highlighting the importance of inert atmosphere storage and pH control during formulation processes.

Experimental Protocols for Stability Assessment

Robust experimental protocols are essential for accurate stability assessment of **1,12-Dodecanediamine** under various storage conditions. The following methodologies provide comprehensive approaches for

evaluating chemical integrity over time and under stress conditions.

Thermal Stability Testing Protocol

Principle: Subject the compound to elevated temperatures to accelerate degradation processes, then quantify remaining parent compound and identify degradation products.

Materials and Equipment:

- **1,12-Dodecanediamine** reference standard (high purity)
- Aluminum crucibles for thermal analysis
- Thermogravimetric analyzer (TGA)
- Differential scanning calorimeter (DSC)
- High-performance liquid chromatography (HPLC) system with UV detection
- Nitrogen gas supply (high purity)

Procedure:

- Precisely weigh 5.0 ± 0.1 mg of sample into an aluminum crucible.
- For TGA analysis, heat the sample from 25°C to 400°C at a constant rate of 10°C/min under nitrogen purge (50 mL/min).
- Record temperature at which 1%, 5%, and 10% mass loss occurs.
- For isothermal studies, maintain samples at 40°C, 60°C, and 80°C in controlled ovens.
- Withdraw samples at predetermined intervals (0, 7, 14, 30, 60, 90 days) and analyze by HPLC.
- Calculate degradation rate constants using first-order kinetics model.

HPLC Analysis Conditions:

- Column: C18, 250 × 4.6 mm, 5 µm particle size
- Mobile phase: 70:30 (v/v) methanol:ammonium acetate buffer (10 mM, pH 5.0)
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection volume: 10 µL
- Run time: 15 minutes

Hydrolytic Stability Testing Protocol

Principle: Evaluate stability of **1,12-Dodecanediamine** under various pH conditions to simulate potential formulation environments and accidental exposure to moisture.

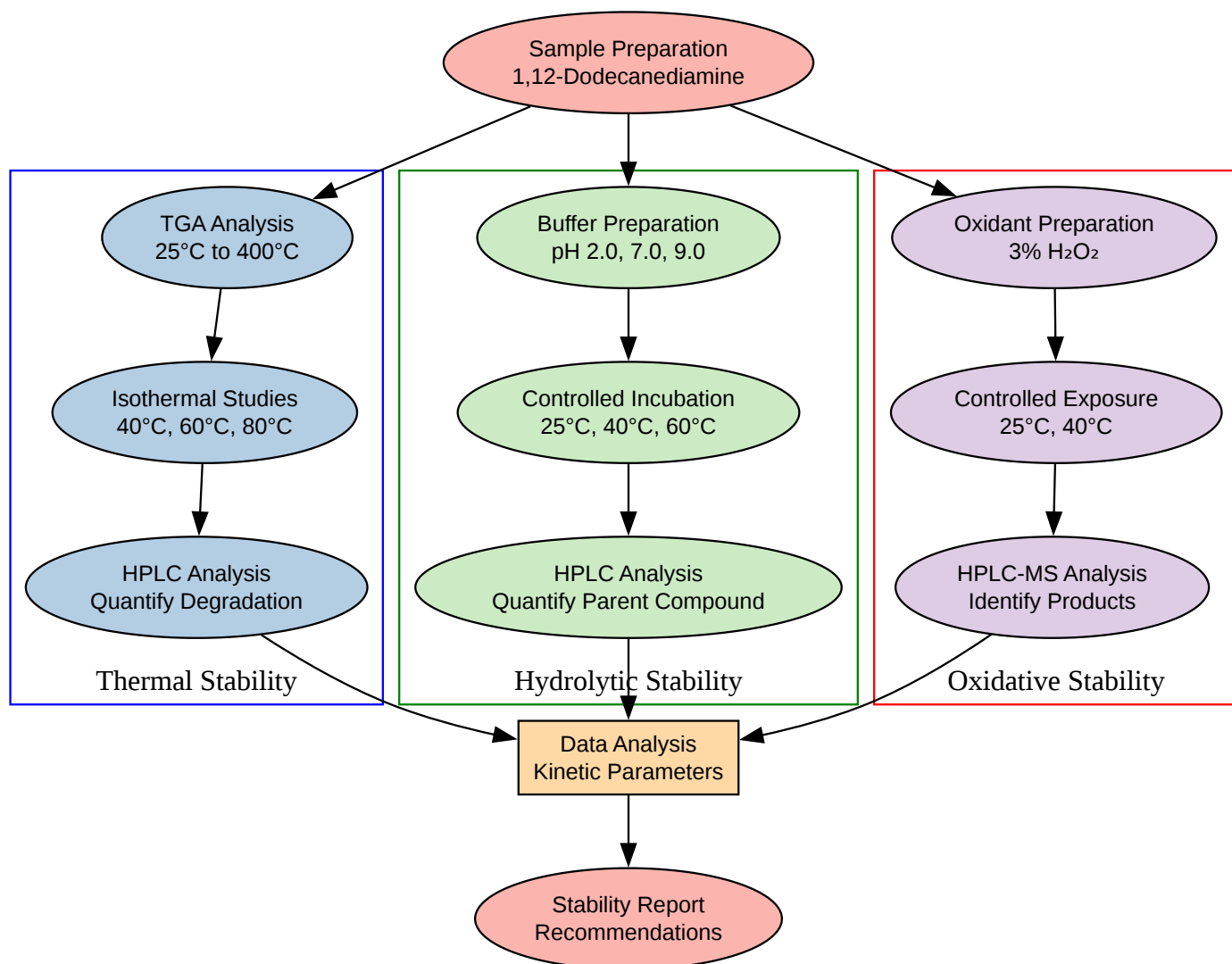
Materials and Equipment:

- **1,12-Dodecanediamine** test sample
- Buffer solutions: pH 2.0 (phosphate), pH 7.0 (phosphate), pH 9.0 (borate)
- Controlled temperature water baths (25°C, 40°C, 60°C)
- HPLC system with UV detection
- Analytical balance (precision ± 0.01 mg)

Procedure:

- Prepare 1 mg/mL solutions of **1,12-Dodecanediamine** in each buffer system.
- Place solutions in sealed containers and maintain at specified temperatures.
- Withdraw aliquots at 0, 1, 3, 7, 14, 21, and 30 days.
- Immediately analyze samples by HPLC to quantify parent compound and degradation products.
- For solid-state hydrolysis studies, expose solid drug substance to controlled relative humidity environments (40%, 60%, 75% RH) using saturated salt solutions.
- Monitor appearance, mass change, and chemical purity at regular intervals.

The experimental workflow for stability assessment involves multiple parallel processes as illustrated below:



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*Experimental workflow for comprehensive stability assessment of **1,12-Dodecanediamine** under various stress conditions.*

Analytical Methods for Stability Evaluation

Comprehensive stability evaluation of **1,12-Dodecanediamine** requires multiple analytical techniques to fully characterize the compound and detect potential degradation products. The following methods have been

optimized for this specific diamine compound:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

- **Column:** Waters XBridge C18, 250 × 4.6 mm, 5 μm or equivalent
- **Mobile Phase:** Gradient elution with solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile)
- **Gradient Program:** 0 min (80% A), 5 min (80% A), 15 min (50% A), 25 min (20% A), 30 min (20% A), 35 min (80% A)
- **Column Temperature:** 30°C
- **Detection:** UV at 215 nm and 254 nm
- **Flow Rate:** 1.2 mL/min
- **Injection Volume:** 10 μL

This method effectively separates **1,12-Dodecanediamine** from its potential degradation products, including monoamine derivatives, cyclized products, and oxidative products.

Gas Chromatography (GC):

- **Column:** DB-5ms, 30 m × 0.25 mm ID, 0.25 μm film thickness
- **Carrier Gas:** Helium, constant flow 1.2 mL/min
- **Temperature Program:** 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
- **Injector Temperature:** 250°C
- **Detection:** FID at 300°C
- **Sample Preparation:** Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) before injection

GC analysis is particularly useful for detecting volatile degradation products and residual solvents that may interact with the diamine.

Spectroscopic Methods

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis monitors changes in functional groups, particularly the N-H stretching vibrations at 3300-3500 cm⁻¹ and C-N stretching at 1000-1250 cm⁻¹. Appearance of new peaks in the carbonyl region (1700-1750 cm⁻¹) indicates oxidative degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR provide detailed structural information about the diamine and its degradation products. Key observations include:

- **^1H NMR:** Monitor amine protons (δ 1.0-1.5 ppm) and methylene protons adjacent to amine groups (δ 2.6-2.8 ppm)
- **^{13}C NMR:** Observe chemical shifts of carbon atoms adjacent to amine groups (δ 40-50 ppm)
- Appearance of new signals in the aldehyde region (δ 9-10 ppm) indicates oxidative deamination

Applications in Drug Development and Research

1,12-Dodecanediamine serves multiple functions in pharmaceutical research and drug development, leveraging its unique chemical properties as a building block for various applications. Understanding these applications helps contextualize the importance of proper storage and stability management.

Pharmaceutical Salt Formation

The diamine functionality allows **1,12-Dodecanediamine** to form **salts with acidic pharmaceutical compounds**, potentially improving solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The extended hydrocarbon chain provides **hydrophobic character** that can modulate dissolution rates and membrane permeability. When used for salt formation, the purity and integrity of the diamine is critical, as degradation products can compromise the pharmaceutical properties of the resulting salt form.

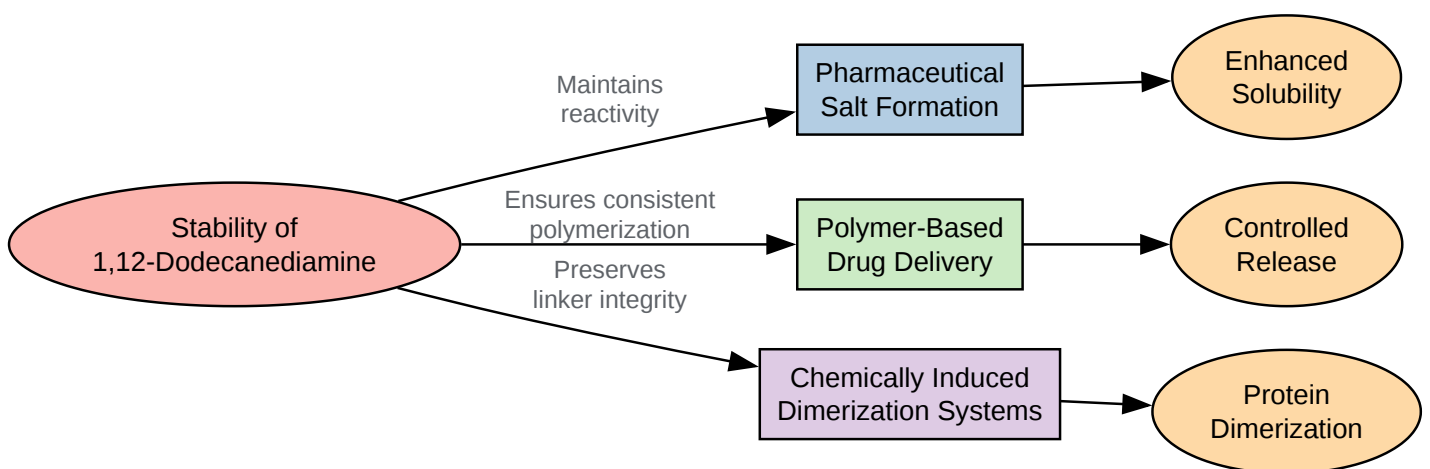
Polymer-Based Drug Delivery Systems

1,12-Dodecanediamine serves as a **monomer or cross-linking agent** in the synthesis of polyamides, polyurethanes, and dendrimers for controlled drug delivery. The compound's structure influences drug loading capacity, release kinetics, and biodegradation profiles of the resulting polymers. Maintaining consistent diamine quality through proper storage is essential for reproducible polymer properties and performance.

Chemically Induced Dimerization Systems

Though not directly referenced in the search results for **1,12-Dodecanediamine**, the principle of **chemically induced dimerization (CID)** [2] can be extrapolated to potential applications of this diamine. The compound could serve as a **spacer or linker** in CID systems designed to manipulate cellular processes, where its length and flexibility would influence the distance and orientation between dimerized proteins. The stability of such systems would be directly affected by the integrity of the diamine component.

The relationship between **1,12-Dodecanediamine** stability and its functional applications in drug development can be visualized as follows:



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*Relationship between **1,12-Dodecanediamine** stability and its functional applications in pharmaceutical development.*

Regulatory and Safety Considerations

Proper storage and handling of **1,12-Dodecanediamine** must address regulatory requirements and safety considerations to ensure personnel protection and compliance with laboratory standards.

Safety Profile

- **Toxicity:** **1,12-Dodecanediamine** exhibits moderate toxicity with an estimated LD₅₀ of 500-1000 mg/kg (oral, rat). The compound is a **skin and eye irritant** and may cause respiratory irritation if

inhaled as dust.

- **Reactivities:** The amine groups can react exothermically with acids, acid anhydrides, and oxidizing agents. Contact with moisture may generate heat and release ammonia gas under extreme conditions.
- **Incompatibilities:** Incompatible with strong oxidizing agents, acids, acid chlorides, and copper-containing compounds.

Regulatory Compliance

- **Storage Documentation:** Maintain detailed records of storage conditions, including temperature monitoring charts, humidity records, and container integrity checks.
- **Stability Testing Schedule:** Conduct formal stability studies according to ICH guidelines (Q1A(R2)) with testing intervals at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
- **Impurity Profiling:** Establish validated analytical methods to monitor known and unknown degradation products, with special attention to potentially genotoxic impurities.

Disposal Considerations

- **Chemical Inactivation:** Before disposal, neutralize small quantities by slowly adding to a large volume of dilute hydrochloric acid (1-2 M) with adequate cooling and stirring.
- **Waste Classification:** Classify diamine waste as hazardous due to its toxicity and potential environmental impact.
- **Recycling Opportunities:** Consider recycling high-purity material through recrystallization or distillation rather than disposal, following appropriate quality assessment.

Conclusion

1,12-Dodecanediamine represents a valuable chemical building block in pharmaceutical research and development, with its utility directly dependent on proper storage and stability management. This comprehensive technical guide has outlined specific storage conditions, detailed experimental protocols for stability assessment, and analytical methods for monitoring degradation. The **primary amine functionalities** represent the most labile aspects of the molecule, requiring protection from oxygen, moisture, and extreme pH conditions to maintain chemical integrity.

Implementation of the recommended storage parameters – including **temperature control (2-8°C)**, **inert atmosphere**, **protection from light**, and **humidity control** – will maximize the shelf life and performance consistency of this important diamine. Regular stability monitoring using the described chromatographic and spectroscopic methods provides essential data for determining appropriate retest dates and storage conditions.

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References

- 1,12-Dodecanediamine | C₁₂H₂₈N₂ | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
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